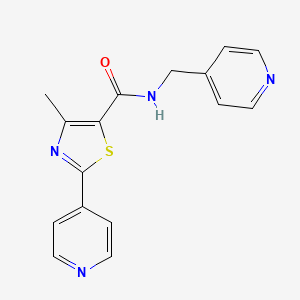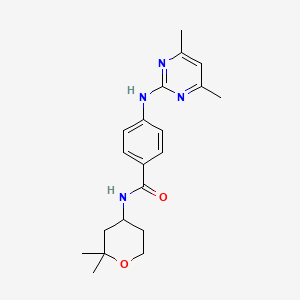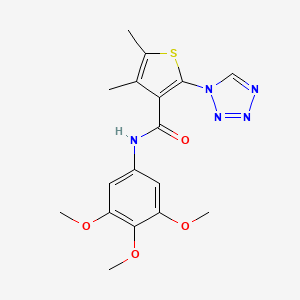
4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, pyridine rings, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine rings and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved can vary, but common targets include kinases, receptors, and enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and pyridine-containing molecules, such as:
- 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
- 2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide
- N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide
Uniqueness
4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C16H14N4OS |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-methyl-2-pyridin-4-yl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4OS/c1-11-14(15(21)19-10-12-2-6-17-7-3-12)22-16(20-11)13-4-8-18-9-5-13/h2-9H,10H2,1H3,(H,19,21) |
Clave InChI |
MTCNXNUFBXMPJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12172448.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12172458.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12172466.png)
![N-(4-methoxybenzyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12172474.png)

![N-(4,5-dimethylthiazol-2-yl)-3-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)propanamide](/img/structure/B12172485.png)

![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B12172506.png)
![ethyl (2E)-4-methyl-2-{[(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12172513.png)
![3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B12172518.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12172531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12172543.png)
